50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid
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Overview
Description
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex chemical compound used primarily as a building block in the synthesis of semaglutide, a glucagon-like peptide 1 receptor agonist. This compound is notable for its role in the development of treatments for metabolic diseases, including diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process typically begins with the protection of the lysine and glutamic acid residues using tert-butyl (otBu) groups. The aminoethoxyethoxy acetic acid (AEEA) spacers are then introduced through coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and otBu protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds using reagents like HATU or EDCI
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for otBu removal.
Major Products
The major products formed from these reactions are intermediate peptides that are further processed to yield the final compound, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins.
Biology
In biological research, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of larger biomolecules .
Medicine
Medically, this compound is crucial in the development of semaglutide, a drug used to treat type 2 diabetes. Semaglutide mimics the action of the glucagon-like peptide 1, enhancing insulin secretion and lowering blood glucose levels .
Industry
Industrially, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is used in the large-scale synthesis of therapeutic peptides. Its stability and reactivity make it suitable for automated peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves its incorporation into larger peptide structures. It interacts with molecular targets such as the glucagon-like peptide 1 receptor, modulating its activity. The AEEA spacers provide flexibility, allowing the compound to adopt conformations that enhance receptor binding .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA]-OH: Lacks one AEEA spacer, resulting in different conformational properties.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-NH2: Has an amide group instead of a hydroxyl group, affecting its reactivity
Uniqueness
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is unique due to its dual AEEA spacers, which provide enhanced flexibility and reactivity. This makes it particularly useful in the synthesis of complex peptides like semaglutide .
Biological Activity
The compound 50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid (CAS No. 1662688-20-1) is a complex organic molecule notable for its extensive structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research.
Structural Overview
This compound is characterized by:
- Fluorenylmethoxycarbonyl group : Commonly used as a protecting group in peptide synthesis.
- Tert-butoxycarbonyl groups : Indicate potential utility in organic synthesis.
- Multiple oxo (C=O) and aza (N) groups : Suggest significant chemical versatility and reactivity.
Molecular Formula and Weight
- Molecular Formula : C64H101N5O16
- Molecular Weight : 1196.51 g/mol
Biological Activity
While specific biological activity data for this exact compound may be limited, compounds with similar structural features often exhibit noteworthy biological properties. Here are some potential activities based on structural analogs:
Antioxidant Activity
Compounds with multiple oxo groups have been shown to exhibit antioxidant properties. This can be crucial in mitigating oxidative stress in biological systems.
Enzyme Inhibition
The structural configuration suggests potential interactions with enzymes or receptors. Compounds similar to this one have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
Anticancer Properties
Research indicates that certain fluorenyl derivatives may possess anticancer properties. They can interact with cellular pathways that regulate growth and apoptosis.
Case Studies
- Antioxidant Studies : Analogous compounds demonstrated significant radical scavenging activity in vitro.
- Enzyme Inhibition : A study on related compounds showed effective inhibition of PCSK9, an enzyme linked to cholesterol metabolism and cardiovascular diseases .
- Anticancer Research : Fluorenyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inducing apoptosis .
Synthesis Pathway
The synthesis of this compound typically involves several key steps, including:
- Formation of the Fluorenyl Group : Utilizing fluorenylmethoxycarbonyl chloride.
- Amine Protection : Employing tert-butoxycarbonyl groups to protect amine functionalities.
- Oxidation Steps : Introducing oxo groups through selective oxidation reactions.
Potential Applications
Given its complex structure and potential biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for drug discovery targeting metabolic disorders or cancer.
- Biochemical Research : As a tool for studying enzyme mechanisms or cellular processes.
- Synthetic Chemistry : In developing new synthetic methodologies leveraging its unique functional groups.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid | Contains fluorenylmethoxycarbonyl and tert-butoxycarbonyl | Simpler structure with fewer oxo groups |
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid | Similar protective groups present | Shorter carbon chain |
N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophan | Incorporates an amino acid structure | Focused on tryptophan's properties |
Properties
Molecular Formula |
C64H101N5O16 |
---|---|
Molecular Weight |
1196.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76) |
InChI Key |
COTQASXXEXJBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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